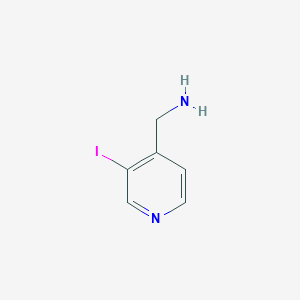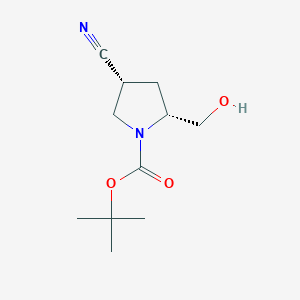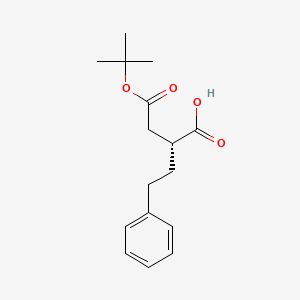
(R)-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is a chemical compound with the molecular formula C14H18O4. It is characterized by the presence of a tert-butoxy group, a phenethyl group, and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid typically involves the use of tert-butyl esters and phenethyl derivatives. One common method involves the esterification of a phenethyl alcohol derivative with tert-butyl chloroformate, followed by oxidation to introduce the keto group. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenethyl group may facilitate interactions with hydrophobic regions of proteins, while the keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid
- ®-4-(tert-Butoxy)-4-oxo-2-methylbutanoic acid
Uniqueness
®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid |
InChI |
InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)/t13-/m1/s1 |
Clave InChI |
BKBDCHIWGLDPNK-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](CCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


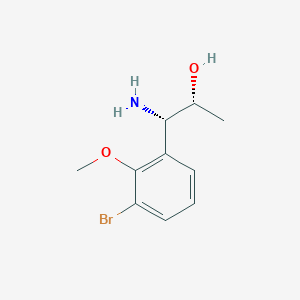
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)


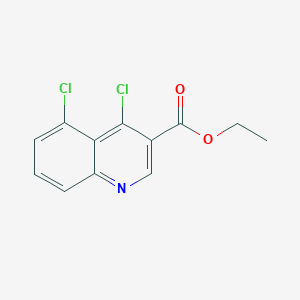
![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)


![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)
